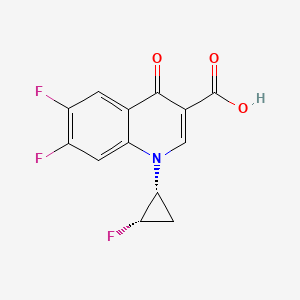

6,7-二氟-1-(顺式-2-氟环丙基)-4-氧代-1,4-二氢喹啉-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

氟喹诺酮类药物具有高水平的抗菌活性,其广谱抗菌活性超过了许多抗生素,包括第三代头孢菌素和其他化学治疗抗菌剂 {svg_1}. 它们对革兰氏阴性和革兰氏阳性细菌都有效 {svg_2}.

耐药菌株的治疗

氟喹诺酮类药物的药理作用机制不同于其他抗生素和抗菌剂(如头孢菌素、氨基糖苷类等),因此可用于治疗对多种其他抗菌药物耐药的菌株引起的感染性疾病 {svg_3}.

抑制细菌DNA-螺旋酶

氟喹诺酮类药物通过抑制细菌DNA-螺旋酶影响细菌的繁殖 {svg_4}. 这种酶参与细菌DNA的复制、转录和修复。 抑制这种酶会导致细菌死亡 {svg_5}.

增强穿透能力

由于氟喹诺酮类药物具有增强的穿透细胞膜的能力,因此具有很高的抗菌活性 {svg_6}. 这使得它们在治疗许多其他抗生素无效的部位的感染方面特别有效 {svg_7}.

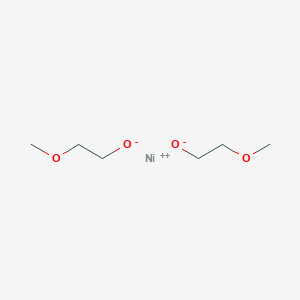

与金属形成络合物

已经考虑了氟喹诺酮类药物与金属形成络合物及其应用 {svg_8}. 这些络合物可以具有不同的性质和应用,包括在治疗癌症方面的潜在用途 {svg_9}.

结构修饰

在喹诺酮骨架的苯环上引入C-6和其他位置的氟原子,显著改善了抗菌性能 {svg_10}. 这为临床治疗感染开辟了新的前景 {svg_11}.

作用机制

Target of Action

The primary target of this compound is the bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction as it is involved in the regulation of the supercoiling of bacterial DNA during replication .

Mode of Action

The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria . As a result, the bacteria’s ability to reproduce is significantly impaired .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria . By inhibiting the DNA-gyrase, the compound disrupts the supercoiling process, which is a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction .

Pharmacokinetics

It is known that fluoroquinolones, a family of compounds to which this compound belongs, exhibit enhanced penetration ability through cell membranes . This property likely contributes to their high bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of DNA replication in bacteria, leading to the cessation of bacterial reproduction . This results in a high level of antibacterial activity, surpassing many antibiotics .

属性

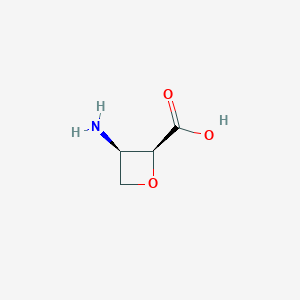

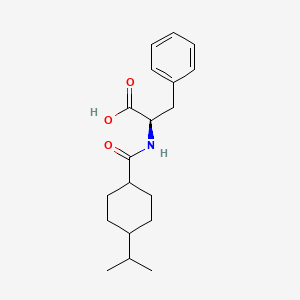

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the synthesis of a cyclopropane intermediate, which is then used to synthesize the final product through a series of reactions.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "ethyl 2,2-difluoro-3-oxobutanoate", "cyclopropane carboxylic acid", "sodium hydride", "1,2-dibromoethane", "sodium borohydride", "sodium hydroxide", "4-oxo-1,4-dihydroquinoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of (1R,2S)-2-fluorocyclopropanecarboxaldehyde from 2-fluorobenzaldehyde and cyclopropane carboxylic acid using sodium hydride as a base.", "Step 2: Synthesis of ethyl (1R,2S)-2-fluorocyclopropanecarboxylate from (1R,2S)-2-fluorocyclopropanecarboxaldehyde and ethyl acetoacetate using sodium borohydride as a reducing agent.", "Step 3: Synthesis of ethyl 2,2-difluoro-3-oxobutanoate from ethyl (1R,2S)-2-fluorocyclopropanecarboxylate and ethyl 2,2-difluoro-3-oxobutanoate using sodium hydride as a base.", "Step 4: Synthesis of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from ethyl 2,2-difluoro-3-oxobutanoate and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using sodium hydroxide as a base and 1,2-dibromoethane as a catalyst." ] } | |

CAS 编号 |

127199-00-2 |

分子式 |

C13H8F3NO3 |

分子量 |

283.20 g/mol |

IUPAC 名称 |

6,7-difluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20)/t9-,11-/m0/s1 |

InChI 键 |

TVOYMYXRLULSCE-ONGXEEELSA-N |

手性 SMILES |

C1[C@@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |

SMILES |

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |

规范 SMILES |

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149496.png)

![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)